COX-2 Inhibitory Potency of Isoxazole-Carboxamide Derivatives: A Class Benchmark
While direct comparative data for 3-methyl-5-oxoisoxazole-2(5H)-carboxamide against specific analogs is lacking in the literature, the compound belongs to a well-characterized class of isoxazole-carboxamides with potent COX-2 inhibitory activity. In a 2024 study, several derivatives of this class demonstrated high COX-2 inhibition, with IC₅₀ values in the range of 0.24–1.30 µM [1]. The most potent derivative in that study, MYM4, exhibited a COX-2 IC₅₀ of 0.24 µM and a COX-2 selectivity index of approximately 4 over COX-1 [1]. This data provides a class-level benchmark for the potential activity of related compounds like 3-methyl-5-oxoisoxazole-2(5H)-carboxamide and highlights the scaffold's capacity for potent and selective enzyme inhibition.
| Evidence Dimension | COX-2 Enzyme Inhibition |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Isoxazole-carboxamide derivative MYM4 (IC₅₀ = 0.24 µM); Class range (IC₅₀ = 0.24–1.30 µM) [1] |
| Quantified Difference | N/A (Direct comparator data unavailable) |
| Conditions | In vitro COX inhibition assay kit |
Why This Matters
This class-level evidence establishes the isoxazole-carboxamide scaffold, to which the target compound belongs, as a potent COX-2 inhibitor framework, supporting its use in inflammation and cancer research where COX-2 is a key target.
- [1] Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry, 271, 116397. View Source
